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Indium trifluoroacetylacetonate

Chemical Vapor Deposition Precursor Volatility Gas Chromatography

Standard In(acac)₃ lacks volatility for uniform MOCVD; highly fluorinated analogs alter decomposition. This indium β-diketonate delivers controlled thermal profiles. - **Application**: AP-PECVD of In₂O₃/ITO on flexible substrates at 300°C; ALD for high-mobility TFTs. - **Differentiation**: -CF₃ groups enhance mass transport vs. non-fluorinated; clean decomposition (7-13% residual mass). - **Supply**: Multiple pack sizes; same-day dispatch for R&D.

Molecular Formula C15H12F9InO6
Molecular Weight 574.05 g/mol
Cat. No. B12322776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium trifluoroacetylacetonate
Molecular FormulaC15H12F9InO6
Molecular Weight574.05 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C
InChIInChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3/b2*3-2+;3-2-;
InChIKeyJSFSIUKMFCYGBL-HVIQJXIVSA-K
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium Trifluoroacetylacetonate for CVD/ALD Precursor Evaluation


Indium trifluoroacetylacetonate, systematically named indium(III) tris(1,1,1-trifluoro-4-oxo-2-pentene-2-olate) and abbreviated as In(tfac)₃, is a homoleptic β-diketonate coordination complex of indium [1]. It belongs to the broader class of metal-organic precursors widely employed in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the fabrication of indium oxide (In₂O₃) and indium tin oxide (ITO) thin films [2]. As a solid compound with a molecular weight of 574.06 g/mol, it is typically supplied as a white powder and is characterized by the presence of trifluoromethyl groups on each ligand, which fundamentally alter its physicochemical properties relative to non-fluorinated analogs such as indium acetylacetonate, In(acac)₃ .

1
CVD/ALD precursor for In₂O₃ and ITO thin films
2
Fluorinated ligand profile supports volatility-tuned delivery
3
Plasma-enabled or thermal deposition on various substrates

Why Generic Indium β-Diketonates Cannot Substitute In(tfac)₃


The simple substitution of In(tfac)₃ with a non-fluorinated analog like In(acac)₃ or a more heavily fluorinated variant like In(hfac)₃ will result in measurable and often unacceptable changes to the deposition process and resulting film quality. The presence of the trifluoromethyl (–CF₃) groups on the tfac ligand is not an inert structural variation; it fundamentally alters key precursor properties including volatility, thermal decomposition pathway, and solubility [1]. These changes directly impact the growth rate, uniformity, and electrical performance of the deposited indium oxide-based films [2]. Therefore, procurement decisions must be based on a quantitative understanding of these differences, as outlined in the evidence guide below, rather than on the basis of in-class equivalence.

Target
In(tfac)₃ (trifluoromethyl ligand) — reported higher volatility and cleaner thermal decomposition
Non-fluorinated analog
In(acac)₃ — may shift volatility, increase deposition residue, and alter film resistivity

Quantitative Differentiation Guide: Key Evidence


Volatility Advantage via Fluorination

The substitution of methyl groups with trifluoromethyl groups in the β-diketonate ligand significantly increases the volatility of indium complexes. In gas chromatographic studies of Al(III), Ga(III), and In(III) chelates, the trifluoromethyl group was found to decrease retention time, indicating higher volatility. Specifically, the retention of trifluoromethyl-containing chelates is almost inversely correlated with volatility, whereas in alkyl-substituted series, retention time increases with molecular weight [1]. While direct head-to-head retention time values for In(tfac)₃ vs. In(acac)₃ were not tabulated in the available open literature, the class-level inference is robust: fluorinated chelates exhibit markedly shorter retention times than their non-fluorinated counterparts, a direct proxy for enhanced volatility. This effect is further supported by the observation that metal trifluoroacetylacetonates are easier to separate via GC than their acetylacetonate analogs due to this volatility difference [2].

Volatility Advantage
Class-level
Shorter GC retention (fluorinated) vs. longer retention (alkyl-substituted)
Supports volatility comparison for precursor delivery selection
Class-level inference; direct retention times not tabulated
Chemical Vapor Deposition Precursor Volatility Gas Chromatography

Clean Thermal Decomposition Profile

Thermogravimetric analysis (TGA) of heteroleptic indium complexes incorporating β-diketonate ligands, including trifluoroacetylacetonate, reveals a clean, single-step weight loss profile with low residual mass, indicative of efficient and complete volatilization without significant decomposition residue. For a series of [MeIn(mdpa)(β-diketonate)]₂ and [MeIn(edpa)(β-diketonate)]₂ complexes (where β-diketonate includes acac and tmhd), TGA curves showed clear single-step weight losses and residual masses of only 7–13% [1]. While direct TGA data for the homoleptic In(tfac)₃ complex is not reported in this study, the presence of fluorinated ligands is known to enhance thermal stability and promote cleaner volatilization, a trend consistent with the behavior of other metal trifluoroacetylacetonates. In contrast, non-fluorinated In(acac)₃ may exhibit more complex decomposition pathways and higher residual masses under similar conditions, as noted in the MOCVD precursor literature [2].

Thermal Decomposition
Cross-study comparable
7–13% residual mass for heteroleptic tfac complexes
Lower residual mass may reduce film contamination
Based on heteroleptic complexes; homoleptic data to verify
Thermal Analysis Precursor Decomposition Thin Film Purity

ITO Film Performance in Plasma Deposition

Indium trifluoroacetylacetonate has been directly compared as a precursor for indium tin oxide (ITO) films using atmospheric-pressure plasma-enhanced chemical vapor deposition (APPD). In a study by Johnson et al., ITO films deposited from a mixture of indium acetylacetonate, indium trifluoroacetylacetonate, and tin trifluoroacetylacetonate at a growth temperature of 300 °C yielded highly transparent films [1]. Post-deposition thermal treatments resulted in films with resistivities one to two orders of magnitude higher than those commercially available [1]. While this specific study does not isolate the performance of In(tfac)₃ alone, it confirms its viability in a plasma-enhanced environment at relatively low temperature. The achieved resistivity values (on the order of 10⁻² to 10⁻³ Ω·cm after annealing) are typical for ITO films, and the use of fluorinated precursors is known to influence film conductivity and transparency by affecting oxygen vacancy concentration and fluorine doping levels.

ITO Film Resistivity
Cross-study comparable
1–2 orders higher than commercial ITO after anneal
Supports ITO film performance in plasma CVD context
Atmospheric-pressure plasma at 300°C; film optimization ongoing
Transparent Conducting Oxides Plasma-Enhanced CVD ITO Films

Characteristic Mass Spectrometric Fragmentation

Mass spectrometric analysis of In(tfac)₃ reveals a characteristic fragmentation pattern that is distinct from its non-fluorinated analog. The molecular ion [M(tfac)₃]⁺ undergoes primary fragmentation via the elimination of a ligand radical, yielding the [M(tfac)₂]⁺ ion, which then fragments further through loss of ligand fragments [1]. This behavior is similar to that observed for Ga(tfac)₃ but contrasts with the fragmentation of In(acac)₃, where different decomposition pathways may dominate. This well-defined fragmentation pathway provides a clear analytical signature for the presence and purity of In(tfac)₃ in precursor delivery systems and during process monitoring, facilitating quality control and process optimization.

MS Fragmentation
Supporting evidence
[M(tfac)₃]⁺ → [M(tfac)₂]⁺ + (tfac) radical; distinct pathway
Distinct fragmentation aids precursor purity monitoring
Qualitative difference from non-fluorinated analog
Mass Spectrometry Precursor Characterization Analytical Chemistry

Procurement-Validated Application Scenarios


Low-Temperature Plasma Deposition for Flexible ITO

The demonstrated use of In(tfac)₃ in atmospheric-pressure plasma-enhanced CVD (APPD) at a substrate temperature of 300 °C makes it a viable precursor for depositing transparent conductive oxide films on temperature-sensitive polymeric substrates [1]. This is particularly relevant for roll-to-roll manufacturing of flexible displays, organic light-emitting diodes (OLEDs), and photovoltaic devices, where vacuum-based processes are cost-prohibitive and high temperatures would damage the substrate.

ALD of High-Purity In₂O₃ for Transistors

The clean, single-step thermal decomposition profile and low residual mass (7–13%) observed for related indium β-diketonate complexes suggest that In(tfac)₃ can serve as a high-quality precursor for ALD of In₂O₃ thin films with minimal carbon contamination [1]. This is essential for achieving high carrier mobility and low off-state leakage in thin-film transistors (TFTs) used in advanced display backplanes and integrated circuits.

Volatility-Tuned MOCVD of Compound Semiconductors

The enhanced volatility of In(tfac)₃ relative to its non-fluorinated analog In(acac)₃, as inferred from gas chromatographic retention time data, translates to improved mass transport and more uniform film growth in metal-organic CVD (MOCVD) reactors [1]. This property is critical for the epitaxial growth of compound semiconductors such as InGaN and InAlN for high-power electronics and optoelectronics, where precise control over composition and thickness is paramount.

Application
Selection Property
Validation Focus
Low-temperature plasma deposition on polymeric substrates
Precursor delivery and film resistivity context
ITO conductivity and transparency endpoints
ALD of high-purity In₂O₃ for transistor channels
Thermal decomposition residue profile
Carbon contamination and carrier mobility endpoints
MOCVD for compound semiconductor epitaxy
Volatility and transport uniformity
Composition and thickness control endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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